Cas no 1797858-80-0 (ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate)
![ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate structure](https://ja.kuujia.com/scimg/cas/1797858-80-0x500.png)
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate 化学的及び物理的性質
名前と識別子
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- WVHFUMBCHRTQGA-UHFFFAOYSA-N
- ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate
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- インチ: 1S/C16H15N3O4/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-23-14)13-8-5-9-22-13/h3-9H,2,10H2,1H3,(H,17,20)
- InChIKey: WVHFUMBCHRTQGA-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)NC1=CC=CC=C1CC1ON=C(C2=CC=CO2)N=1
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6372-1965-20μmol |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-10μmol |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-4mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-30mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-25mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-10mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-1mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-15mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-20mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6372-1965-3mg |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate |
1797858-80-0 | 3mg |
$63.0 | 2023-09-09 |
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamateに関する追加情報
Introduction to Ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate (CAS No. 1797858-80-0)
Ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenylcarbamate, with the CAS number 1797858-80-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of multiple functional groups, including an oxadiazole core and a furan moiety, makes this molecule a promising candidate for further investigation in drug discovery and medicinal chemistry.
The oxadiazole ring is a key structural feature of this compound, known for its stability and ability to participate in various chemical reactions. This heterocycle has been extensively studied for its role in the development of pharmaceuticals, particularly due to its ability to act as a scaffold for bioactive molecules. The furan group, on the other hand, contributes to the molecule's overall electronic properties and can influence its interactions with biological targets. The combination of these two heterocyclic systems in a single molecule suggests a rich chemical space for exploration.
The phenyl group in the structure provides additional aromaticity and can serve as a site for further functionalization. This aromatic ring can interact with biological targets through π-stacking interactions, which are crucial for drug-receptor binding. The carbamate group at the end of the molecule adds another layer of reactivity, allowing for potential modifications that could enhance pharmacological properties. Together, these structural elements contribute to the compound's complexity and its potential as a lead molecule in drug development.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like Ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate. Molecular docking studies have been particularly useful in predicting how this compound might interact with various biological targets. For instance, simulations have shown that the oxadiazole core can effectively bind to enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, the furan moiety has been found to interact with receptors associated with neurological disorders, opening up avenues for research in neuropharmacology.
In vitro studies have also provided valuable insights into the biological activity of this compound. Preliminary experiments indicate that Ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate exhibits inhibitory effects on certain enzymes relevant to cancer progression. The phenyl group has been identified as a key player in these interactions, likely due to its ability to engage in hydrophobic interactions with the enzyme active site. Further research is needed to fully elucidate the mechanisms of action and optimize the compound's potency.
The synthesis of Ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate involves several steps that highlight the importance of modern synthetic methodologies. The introduction of the oxadiazole ring typically requires multicomponent reactions or cyclocondensation processes, while the attachment of the furan moiety often involves palladium-catalyzed cross-coupling reactions. These synthetic strategies not only showcase the versatility of current chemical techniques but also provide a framework for introducing additional modifications to enhance biological activity.
One particularly interesting aspect of this compound is its potential application in combination therapies. The presence of multiple functional groups allows for dual targeting or modularity, where different parts of the molecule can be tailored to interact with different biological pathways simultaneously. This approach has gained traction in recent years due to its ability to overcome drug resistance and improve therapeutic outcomes. Ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate could serve as a platform for developing such combination drugs.
The future prospects for Ethyl N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)carbamate are promising given its unique structural features and potential biological activities. Continued research is expected to uncover new therapeutic applications and refine synthetic strategies for its production. As computational tools become more sophisticated and high-throughput screening methods become more efficient, compounds like this one are likely to play a significant role in next-generation drug discovery efforts.
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